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An In-depth Technical Guide to the Physicochemical Properties of Nitrofurantoin Sodium Salt

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Compound of Interest		
Compound Name:	Nitrofurantoin (sodium)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nitrofurantoin sodium salt, the soluble form of the widely used antibacterial agent, nitrofurantoin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction

Nitrofurantoin is a synthetic nitrofuran derivative with a broad spectrum of antibacterial activity, primarily used in the treatment of uncomplicated urinary tract infections. Its efficacy is, however, limited by its low aqueous solubility. The sodium salt of nitrofurantoin overcomes this limitation, exhibiting significantly enhanced solubility, which is a critical factor in its formulation and administration. This guide will delve into the key physicochemical parameters of nitrofurantoin sodium salt, providing a comparative context with its parent compound where relevant.

Physicochemical Properties

The fundamental physicochemical characteristics of nitrofurantoin sodium salt are summarized below. These properties are crucial for understanding its behavior in various experimental and physiological settings.



General Properties

Property	Value	Reference(s)
Chemical Name	sodium;3-[(E)-(5-nitrofuran-2- yl)methylideneamino]-2-oxo- 4H-imidazol-5-olate	[1]
CAS Number	54-87-5	[2]
Molecular Formula	C ₈ H ₅ N ₄ NaO ₅	[1][2]
Molecular Weight	260.14 g/mol	[1][2]
Appearance	Yellow crystalline powder or crystals	[3]

Physicochemical Data

The following table presents key quantitative data for nitrofurantoin sodium salt, with comparative values for the parent nitrofurantoin where available, to highlight the impact of salt formation.

Property	Nitrofurantoin Sodium Salt	Nitrofurantoin (Parent Compound)	Reference(s)
Melting Point	263°C	270-272°C (decomposes)	[3]
Aqueous Solubility	Freely soluble in water	Very slightly soluble in water (19 mg/100 mL at pH 7)	[2]
рКа	Not applicable (salt form)	7.2	[3]
LogP	0.683	-0.47	[3]

Experimental Protocols



This section outlines detailed methodologies for key experiments related to the characterization of nitrofurantoin sodium salt.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and concentration of nitrofurantoin sodium salt in bulk material or pharmaceutical formulations.

- Instrumentation:
 - High-Performance Liquid Chromatograph with a UV detector.
 - C18 column (e.g., 4.6 mm x 75 mm, 2.7 μm particle size).
- Reagents and Materials:
 - Acetonitrile (HPLC grade).
 - 0.1% Triethylamine solution, pH adjusted to 3.0 with orthophosphoric acid.
 - Nitrofurantoin sodium salt reference standard.
 - Mobile phase: A mixture of the 0.1% Triethylamine buffer and Acetonitrile (80:20 v/v).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 5 μL.
- Procedure:



- Standard Solution Preparation: Accurately weigh and dissolve the nitrofurantoin sodium salt reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 μg/mL).
- Sample Solution Preparation: Accurately weigh and dissolve the nitrofurantoin sodium salt sample in the mobile phase to achieve a similar concentration to the standard solution.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Quantification: Compare the peak area of the nitrofurantoin peak in the sample chromatogram to that of the standard chromatogram to determine the purity or concentration.

UV-Visible Spectrophotometry for Quantification

This method provides a simple and rapid approach for the quantification of nitrofurantoin sodium salt.

- Instrumentation:
 - UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
- Reagents and Materials:
 - 0.1 N Hydrochloric Acid (HCl).
 - Nitrofurantoin sodium salt reference standard.
- Procedure:
 - Solvent Selection: Confirm the solubility and stability of nitrofurantoin sodium salt in 0.1 N
 HCI.
 - Determination of λmax: Prepare a dilute solution of nitrofurantoin sodium salt in 0.1 N HCl (e.g., 10-20 µg/mL). Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 360 nm.[4]

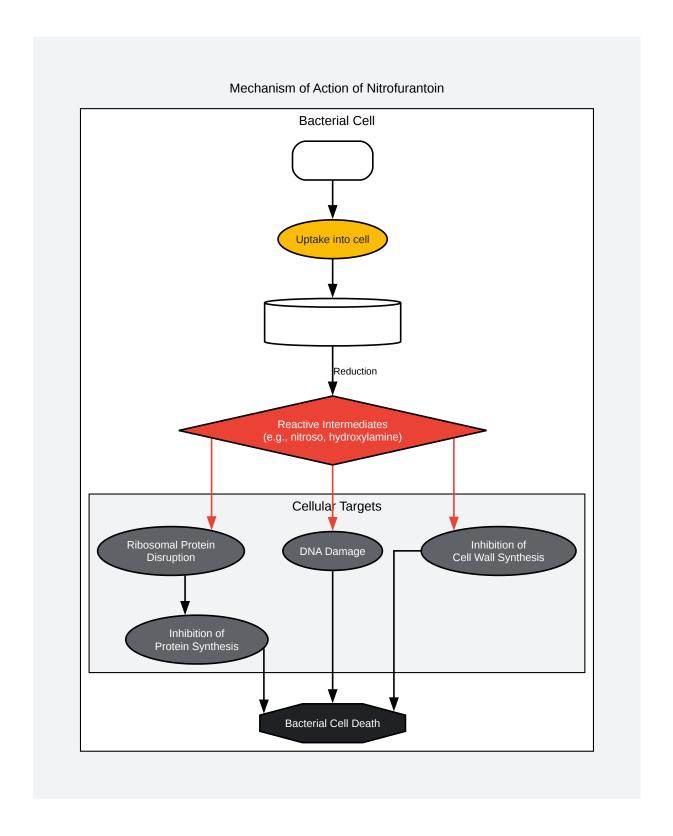


- Preparation of Standard Solutions: Prepare a stock solution of the nitrofurantoin sodium salt reference standard in 0.1 N HCl (e.g., 100 μg/mL). From this stock solution, prepare a series of dilutions to create a calibration curve (e.g., 10, 20, 30, 40, 50 μg/mL).
- Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the regression equation.
- Sample Analysis: Prepare a solution of the nitrofurantoin sodium salt sample in 0.1 N HCl at a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.
- Quantification: Calculate the concentration of the sample using the regression equation from the calibration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to nitrofurantoin sodium salt.

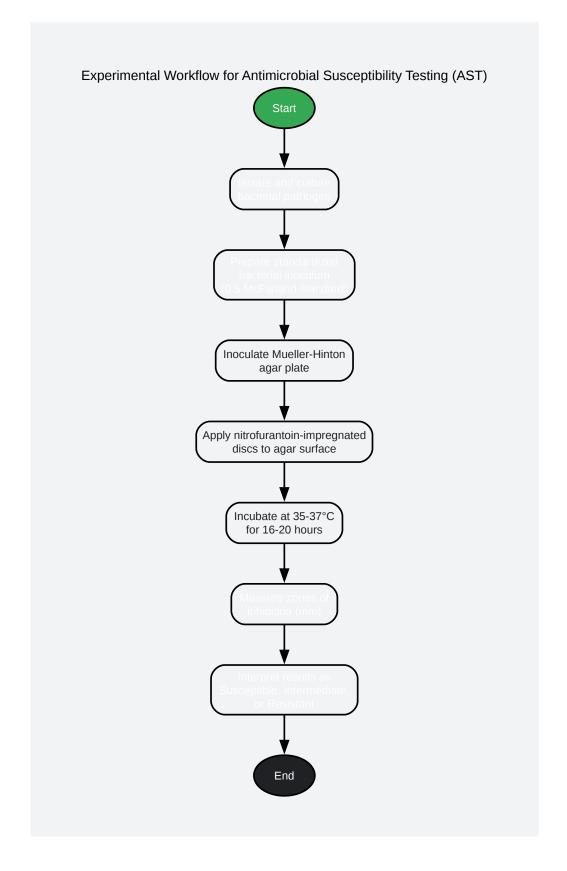




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Caption: Mechanism of action of nitrofurantoin within a bacterial cell.





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Caption: A typical workflow for antimicrobial susceptibility testing using the disk diffusion method.

Conclusion

Nitrofurantoin sodium salt offers a significant advantage over its parent compound due to its enhanced aqueous solubility, facilitating its use in various pharmaceutical formulations. This guide has provided a detailed summary of its key physicochemical properties, alongside practical experimental protocols for its analysis. The visualized mechanism of action and experimental workflow offer a clear understanding of its biological activity and evaluation. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.

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